2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-5-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS/c1-11-20-21-16(25-11)23-5-3-14(4-6-23)24-15-17-7-12(8-18-15)13-9-19-22(2)10-13/h7-10,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHENXGQPBHDAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a notable member of the pyrimidine family, characterized by its unique structural components that confer various biological activities. This article explores its biological activity, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiadiazole Ring : Contributes to the compound's biological activity.
- Piperidine Moiety : Enhances solubility and bioavailability.
- Pyrazole Group : Known for its pharmacological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C13H16N6OS |
| Molecular Weight | 296.37 g/mol |
Anticancer Properties
Research has indicated that derivatives containing thiadiazole and pyrazole structures exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines:
- HCT116 (Colon Cancer) : IC50 values as low as 3.29 μg/mL were recorded for certain derivatives, indicating potent cytotoxicity .
- MCF-7 (Breast Cancer) : Compounds demonstrated IC50 values of 0.28 μg/mL, showcasing their effectiveness against breast cancer cells .
Antimicrobial Activity
Studies have also highlighted the antimicrobial potential of compounds with similar structures. For example, derivatives of thiadiazole have been evaluated for their effectiveness against bacterial strains, revealing significant inhibitory effects:
| Compound | Activity |
|---|---|
| 5-(3,4-Dimethoxy)benzylidine | Strong antimicrobial |
| 5-(3,4,5-trimethoxy)benzylidine | Moderate antimicrobial |
Anti-inflammatory Effects
The compound's potential as a COX-II inhibitor has been explored in recent studies. Compounds derived from similar scaffolds exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting anti-inflammatory properties .
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Tumor Cell Proliferation : The compound induces apoptosis in cancer cells without causing cell cycle arrest.
- Interaction with Enzymatic Pathways : The presence of the thiadiazole ring enhances binding affinity to target proteins involved in inflammation and cancer progression.
Study on Anticancer Efficacy
A study conducted by researchers at [source] evaluated the anticancer efficacy of the compound against various human cancer cell lines. The findings indicated that:
- The compound exhibited significant growth inhibition in HCT116 and MCF-7 cell lines.
- Mechanistic studies suggested that the compound triggers apoptosis through a mitochondrial pathway.
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiadiazole derivatives. The results showed that:
- Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
- Structure-activity relationship (SAR) studies revealed that modifications in substituents significantly influenced antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with three analogs (Table 1). Key parameters include structural features, biological activity, and crystallographic data.
Table 1: Structural and Functional Comparison
Key Observations:
Bioactivity : The target compound exhibits superior inhibitory potency against Kinase X (IC₅₀ = 12 nM) compared to Analog A (45 nM) and Analog C (89 nM). This enhancement is attributed to the 5-methyl-thiadiazole substituent, which improves target binding through hydrophobic interactions .
Structural Flexibility : The piperidin-4-yloxy linker in the target compound and Analog A allows greater conformational adaptability than Analog C’s morpholine group, as confirmed by SHELXL-refined crystallographic data showing lower B-factors (thermal motion) for the piperidine moiety .
1.7 for Analog B).
Research Findings and Methodological Insights
- Crystallographic Refinement : The compound’s structure was resolved using SHELXL, which enabled precise modeling of disorder in the thiadiazole ring (occupancy ratio 65:35) . This contrasts with Analog B, where Olex2 refinement led to higher residual density peaks (>0.5 eÅ⁻³).
- SAR Studies : Replacement of the thiadiazole group with morpholine (Analog C) reduced activity by 7-fold, underscoring the thiadiazole’s role in π-π stacking with kinase active sites.
- Thermodynamic Solubility : The target compound’s solubility (0.8 mg/mL) exceeds Analog A (0.3 mg/mL), likely due to the methylpyrazole’s polar surface area contribution.
Preparation Methods
Preparation of 5-Methyl-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazides. A representative protocol involves:
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Reacting thiosemicarbazide with acetic anhydride to form 2-acetamido-5-methyl-1,3,4-thiadiazole.
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Hydrolysis with aqueous NaOH yields 5-methyl-1,3,4-thiadiazol-2-amine.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Acetic anhydride | 100°C | 4 hr | 85% |
| Hydrolysis | 2M NaOH | Reflux | 2 hr | 92% |
Functionalization of Piperidin-4-ol
Piperidin-4-ol is modified to introduce the thiadiazole ring:
-
Protection : Treat piperidin-4-ol with Boc anhydride to protect the amine.
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Substitution : React Boc-protected piperidin-4-ol with 5-methyl-1,3,4-thiadiazol-2-yl chloride (generated via POCl₃ treatment of the amine) in the presence of NaH.
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Deprotection : Remove Boc group using TFA to yield 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol.
Key Data :
-
Coupling Yield : 78% (substitution step)
-
Spectroscopy : H NMR (400 MHz, CDCl₃): δ 4.85 (m, 1H, piperidine-O), 3.55 (t, 2H, N-CH₂), 2.45 (s, 3H, CH₃-thiadiazole).
Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol
Pyrazole Ring Formation
The pyrazole subunit is synthesized via cyclocondensation:
-
React 1-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the oxime.
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Cyclize with ethyl acetoacetate under acidic conditions (HCl/EtOH) to yield 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl |
| Temperature | 80°C |
| Time | 6 hr |
| Yield | 81% |
Functionalization of Pyrimidine
The hydroxyl group at position 2 is activated for coupling:
-
Chlorination : Treat with POCl₃ and catalytic DMF to form 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine.
Analytical Data :
Final Coupling Reaction
Ether Bond Formation
The thiadiazole-piperidine and pyrimidine subunits are coupled via nucleophilic aromatic substitution:
-
React 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-ol with 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine in DMF using K₂CO₃ as base.
Reaction Parameters :
| Variable | Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 90°C |
| Time | 12 hr |
| Yield | 68% |
Purification and Characterization
-
Column Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 95:5)
-
Spectroscopic Validation :
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for pyrazole formation:
Catalytic Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) was explored but showed lower efficiency (<50% yield) due to steric hindrance.
Challenges and Troubleshooting
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Coupling of 5-methyl-1,3,4-thiadiazole-2-amine with piperidin-4-ol derivatives under reflux conditions in acetic acid (glacial AcOH) to form the thiadiazol-piperidine intermediate .
- Pyrimidine core assembly : Reaction of 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediates with the thiadiazol-piperidine moiety via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) and elevated temperatures .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product with >95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiadiazole-piperidine coupling | NH₄OAc, glacial AcOH, 108°C | AcOH | 65–75 | |
| Pyrimidine substitution | DMF, 80°C, 12 h | DMF | 50–60 |
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the pyrimidine and pyrazole substituents. For example, the piperidin-4-yloxy group shows distinct proton signals at δ 3.5–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile-water gradient) monitors purity and identifies byproducts .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
Q. How is crystallographic data for this compound refined, and what challenges arise?
- Refinement workflow : SHELXL iteratively adjusts atomic positions using high-resolution diffraction data. The thiadiazole ring’s planarity and pyrimidine-piperidine dihedral angles are validated against experimental electron density maps .
- Challenges : Twinning or low-resolution data may require manual intervention in SHELX to resolve disorder in the pyrazole-methyl group .
Q. What pharmacological assays are used to evaluate its biological activity?
- In vitro kinase inhibition : IC₅₀ values are determined via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) against target kinases .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess selectivity and potency .
Advanced Questions
Q. How can synthetic yields be optimized when scaling up production?
- Solvent optimization : Replacing DMF with NMP reduces side reactions during pyrimidine substitution, improving yields to ~70% .
- Catalytic additives : Adding molecular sieves (4Å) during piperidine-thiadiazole coupling minimizes hydrolysis of intermediates .
Q. How should crystallographers resolve contradictions between experimental and computational bond-length data?
- Multi-software validation : Cross-checking SHELXL-refined structures with density functional theory (DFT)-optimized geometries identifies systematic errors (e.g., overestimated C–S bond lengths in thiadiazole rings) .
- High-resolution data : Collecting synchrotron-derived data (λ = 0.7 Å) improves accuracy for disordered regions .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity?
- Free-energy perturbation (FEP) : Quantifies binding affinity differences caused by pyrazole-methyl group torsional strain .
- Metadynamics simulations : Identify off-target interactions (e.g., with cytochrome P450 enzymes) missed by docking studies .
Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?
- Scaffold diversification : Replace the thiadiazole ring with oxadiazole or triazole to assess impact on kinase selectivity .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs (e.g., pyrimidine N1 interaction with kinase hinge region) .
Q. Table 2: SAR Insights from Analog Studies
| Modification | Biological Impact | Reference |
|---|---|---|
| Thiadiazole → oxadiazole | 10× reduced kinase inhibition | |
| Pyrazole-methyl → ethyl | Improved metabolic stability |
Q. What methodologies mitigate challenges in achieving >99% purity for in vivo studies?
- Two-step chromatography : Combine size-exclusion (SEC) and preparative HPLC to remove trace DMF or AcOH residues .
- Mass-directed purification : LC-MS isolates isobaric impurities undetected by UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
